7-(phenoxyacetyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide
Overview
Description
7-(phenoxyacetyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a heterocyclic compound that has shown promise in various applications, including drug discovery, molecular biology, and neuroscience.
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing new derivatives of imidazo[1,2-a]pyrazine and related structures due to their potential biological activities. For instance, the work by Hassan et al. (2014) and Jyothi & Madhavi (2019) demonstrates the synthesis of new derivatives through reactions involving hydrazine hydrate and various amines, with the structures confirmed by spectral and analytical data. These studies lay the groundwork for further exploration of their applications in biological contexts (Hassan, Hafez, & Osman, 2014) (Jyothi & Madhavi, 2019).
Cytotoxicity and Antimicrobial Activities
The synthesized compounds have been evaluated for their cytotoxic and antimicrobial activities, indicating their potential in developing new therapeutic agents. For example, Hassan et al. (2014) screened compounds for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, revealing their potential for anticancer drug development. Similarly, Jyothi & Madhavi (2019) reported on the antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides, with some compounds showing promising results against various bacterial strains, suggesting their utility in addressing antibiotic resistance (Hassan, Hafez, & Osman, 2014) (Jyothi & Madhavi, 2019).
properties
IUPAC Name |
7-(2-phenoxyacetyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c16-15(21)12-8-17-13-9-18(6-7-19(12)13)14(20)10-22-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTGHQSYAAUKNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2C(=O)N)CN1C(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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